Acide 3-chloro-2,2,3,3-tétradeutéropropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloropropionic–d4 Acid is a deuterated form of 3-chloropropionic acid, an organic compound with the molecular formula C3H5ClO2. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a propionic acid chain. It is commonly used in scientific research due to its unique properties and applications in various fields.

Applications De Recherche Scientifique

3-Chloropropionic–d4 Acid has a wide range of applications in scientific research:

Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.

Biology: It serves as a research tool in studying metabolic pathways and enzyme functions.

Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of antiepileptic drugs.

Industry: It is employed in the production of herbicides and other agrochemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropropionic–d4 Acid typically involves the hydrochlorination of acrylic acidThis reaction yields 3-chloropropionic acid, which is then purified to achieve a high purity product .

Industrial Production Methods: In industrial settings, the production of 3-Chloropropionic–d4 Acid follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as TEBA, helps in reducing the reaction activation energy and improving the overall yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropropionic–d4 Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized by strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents.

Substitution: It reacts with bases, active metals, and other reagents to form different products.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents are used for oxidation reactions.

Reducing Agents: Strong reducing agents are employed for reduction reactions.

Bases: Bases are used in substitution reactions to form soluble salts.

Major Products: The major products formed from these reactions include various derivatives of 3-chloropropionic acid, such as 3-chloropropionyl chloride and other substituted compounds .

Mécanisme D'action

The mechanism of action of 3-Chloropropionic–d4 Acid involves its interaction with specific molecular targets and pathways. It is structurally related to gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor. it does not have an affinity for GABA receptors. This unique binding property makes it useful in studying the effects of GHB and related compounds .

Comparaison Avec Des Composés Similaires

3-Chloropropionic Acid: The non-deuterated form of the compound.

Beta-Chloropropionic Acid: Another chlorinated derivative of propionic acid.

Gamma-Hydroxybutyric Acid (GHB): Structurally related compound with different receptor affinities

Uniqueness: 3-Chloropropionic–d4 Acid is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies and NMR spectroscopy. Its specific binding to GHB receptors without affecting GABA receptors also sets it apart from other similar compounds .

Activité Biologique

3-Chloropropionic-d4 acid is a deuterated derivative of 3-chloropropionic acid, which is an important chemical intermediate used in various applications, including pharmaceuticals, biocides, and colorants. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological properties of 3-chloropropionic-d4 acid, focusing on its pharmacological effects, metabolic pathways, and potential toxicological implications.

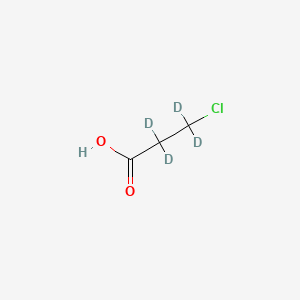

3-Chloropropionic-d4 acid has the following chemical structure:

- Molecular Formula : C3H4ClO2

- Molecular Weight : 106.51 g/mol

- CAS Number : 107-94-8

The presence of the chlorine atom and deuterium substitution affects its reactivity and interaction with biological systems.

Pharmacological Effects

Research has shown that 3-chloropropionic acid exhibits various biological activities:

- Inhibition of Enzymatic Activity : Studies indicate that 3-chloropropionic acid can inhibit certain enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism. For example, it has been shown to inhibit propionate metabolism in bacteria, affecting energy production and growth rates .

- Neurotoxicity : There is evidence suggesting that 3-chloropropionic acid may have neurotoxic effects. It can interfere with neurotransmitter systems and has been implicated in inducing neurodegenerative changes in animal models. This effect is thought to be mediated through the inhibition of succinate dehydrogenase, an essential enzyme in the Krebs cycle .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for use as a biocide. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Metabolic Pathways

The metabolism of 3-chloropropionic-d4 acid involves several key pathways:

- Conversion to Propionyl-CoA : Once inside the cell, 3-chloropropionic-d4 acid is converted into propionyl-CoA by the action of specific acyl-CoA synthetases. This conversion is crucial for its further metabolism and energy production .

- Degradation Pathways : Various microbial strains have been identified that can degrade 3-chloropropionic acid, utilizing it as a carbon source. For instance, Pseudomonas species have been shown to metabolize this compound effectively, highlighting its potential environmental impact .

Case Studies

- Neurotoxicity in Animal Models : In studies involving rodents, exposure to high doses of 3-chloropropionic acid resulted in significant neurological deficits and behavioral changes. These findings suggest that caution should be exercised when considering this compound for therapeutic use or environmental applications .

- Environmental Impact : The degradation of 3-chloropropionic acid by soil microorganisms raises concerns about its persistence and potential bioaccumulation in ecosystems. Studies have documented the effects on microbial community structures upon exposure to this compound .

Data Summary Table

Propriétés

IUPAC Name |

3-chloro-2,2,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMMOKECZBKAC-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.